Cas no 83724-17-8 (4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-)

4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-, is a heterocyclic compound featuring a pyrimidinone core substituted with a dimethylamino group at the 6-position and a methyl group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The dimethylamino group enhances solubility and reactivity, while the methyl substitution contributes to stability. Its versatility allows for applications in the development of bioactive molecules, particularly in medicinal chemistry for designing enzyme inhibitors or receptor modulators. The compound's well-defined structure and functional groups facilitate precise modifications, enabling tailored synthesis of derivatives for specialized research or industrial use.
4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl- structure
83724-17-8 structure
Product name:4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-
CAS No:83724-17-8
MF:C7H11N3O
Molecular Weight:153.181740999222
MDL:MFCD11840974
CID:668651
PubChem ID:135689647

4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl- 化学的及び物理的性質

名前と識別子

    • 4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-
    • 6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one
    • 4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one
    • SCHEMBL11190041
    • 6-(Dimethylamino)-2-methylpyrimidin-4(1H)-one
    • AD-0763
    • CS-0330961
    • AKOS005071794
    • 6-(dimethylamino)-2-methyl-4-pyrimidinol
    • SB55641
    • DTXSID80608104
    • 83724-17-8
    • 6-(Dimethylamino)-2-methylpyrimidin-4(3H)-one
    • 6-(dimethylamino)-2-methylpyrimidin-4-ol
    • MFCD11840974
    • AKOS030255560
    • MDL: MFCD11840974
    • インチ: InChI=1S/C7H11N3O/c1-5-8-6(10(2)3)4-7(11)9-5/h4H,1-3H3,(H,8,9,11)
    • InChIKey: JCVFYJPZRHEZHB-UHFFFAOYSA-N
    • SMILES: CC1=NC(=CC(=O)N1)N(C)C

計算された属性

  • 精确分子量: 153.090211983g/mol
  • 同位素质量: 153.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 240
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.4
  • トポロジー分子極性表面積: 44.7Ų

4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
046255-1g
6-(Dimethylamino)-2-methyl-4-pyrimidinol, >95%
83724-17-8 >95%
1g
$304.00 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
046255-1g
6-(Dimethylamino)-2-methyl-4-pyrimidinol
83724-17-8 >95%
1g
4941CNY 2021-05-07
Chemenu
CM526026-1g
6-(Dimethylamino)-2-methylpyrimidin-4(3H)-one
83724-17-8 95%
1g
$153 2023-02-01
abcr
AB269055-1g
6-(Dimethylamino)-2-methyl-4-pyrimidinol, 95%; .
83724-17-8 95%
1g
€315.00 2025-02-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401631-1g
6-(Dimethylamino)-2-methylpyrimidin-4-ol
83724-17-8 95+%
1g
¥2448.00 2024-07-28
A2B Chem LLC
AC40855-5mg
6-(Dimethylamino)-2-methylpyrimidin-4(3H)-one
83724-17-8 >95%
5mg
$214.00 2024-04-19
A2B Chem LLC
AC40855-10mg
6-(Dimethylamino)-2-methylpyrimidin-4(3H)-one
83724-17-8 >95%
10mg
$240.00 2024-04-19
A2B Chem LLC
AC40855-500mg
6-(Dimethylamino)-2-methylpyrimidin-4(3H)-one
83724-17-8 >95%
500mg
$302.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401631-5g
6-(Dimethylamino)-2-methylpyrimidin-4-ol
83724-17-8 95+%
5g
¥9893.00 2024-07-28
Apollo Scientific
OR33489-500mg
6-(Dimethylamino)-2-methylpyrimidin-4-ol
83724-17-8 95%
500mg
£147.00 2025-02-20

4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl- 関連文献

4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-に関する追加情報

4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-: A Comprehensive Overview

The compound with CAS No. 83724-17-8, commonly referred to as 4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidinones, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and material science. The pyrimidinone core structure is particularly interesting due to its ability to form hydrogen bonds and participate in various biochemical interactions, making it a valuable scaffold for medicinal chemists.

Recent studies have highlighted the potential of 4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl- as a lead compound in the development of new therapeutic agents. Researchers have explored its ability to modulate key biological targets, such as kinases and proteases, which are critical in diseases like cancer and neurodegenerative disorders. The dimethylamino group attached to the pyrimidinone ring contributes to the molecule's lipophilicity, enhancing its bioavailability and ability to penetrate cellular membranes. This property is particularly advantageous in drug design, where achieving the right balance between solubility and membrane permeability is essential.

The synthesis of 4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl- involves a multi-step process that typically begins with the preparation of a suitable pyrimidine derivative. One common approach is the cyclization of a diamine or diamide intermediate under specific conditions to form the pyrimidinone ring. The introduction of the dimethylamino and methyl substituents is carefully controlled to ensure high purity and yield. Recent advancements in catalytic methods and green chemistry have made this synthesis more efficient and environmentally friendly.

In terms of applications, 4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl- has shown promise in several areas beyond traditional pharmaceuticals. For instance, it has been investigated as a building block for advanced materials, such as organic semiconductors and stimuli-responsive polymers. Its unique electronic properties make it suitable for applications in optoelectronics and sensing technologies. Additionally, this compound has been used as a chiral auxiliary in asymmetric synthesis, demonstrating its versatility in organic chemistry.

One of the most exciting developments involving 4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl- is its role in targeted drug delivery systems. By incorporating this compound into nanoparticles or liposomes, researchers have achieved enhanced targeting of specific tissues or cells. This approach not only improves the efficacy of therapeutic agents but also reduces their systemic toxicity, which is a major concern in conventional chemotherapy.

Looking ahead, the continued exploration of 4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl- is expected to yield even more innovative applications. Collaborative efforts between academia and industry are likely to accelerate its translation from laboratory research to clinical use. As computational tools like machine learning and molecular docking become more sophisticated, the design of derivatives with improved pharmacokinetic profiles will become more efficient.

In conclusion, 4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl- (CAS No. 83724-17-8) stands out as a versatile and promising molecule with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advances in synthesis and application techniques, position it as a key player in future scientific breakthroughs.

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